molecular formula C7H9BrN2O B12968438 5-Bromo-6-(methoxymethyl)pyridin-2-amine

5-Bromo-6-(methoxymethyl)pyridin-2-amine

Cat. No.: B12968438
M. Wt: 217.06 g/mol
InChI Key: AWGRUSYUXBBQMH-UHFFFAOYSA-N
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Description

5-Bromo-6-(methoxymethyl)pyridin-2-amine is a versatile pyridine derivative designed for research and development applications. This compound serves as a valuable synthetic intermediate, or "building block," in medicinal chemistry and drug discovery efforts. Its molecular structure incorporates both a bromo substituent and a methoxymethyl group on the pyridine ring, alongside a primary amine, making it a suitable precursor for constructing more complex molecules via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig amination) and nucleophilic substitutions. Researchers utilize this scaffold in the exploration of biologically active compounds, particularly in the synthesis of targeted kinase inhibitors and other small molecule therapeutics. The compound is for Research Use Only and is not intended for diagnostic or therapeutic applications. Proper handling procedures should be followed, including the use of personal protective equipment. For safe handling and storage, please refer to the material's Safety Data Sheet (SDS).

Properties

Molecular Formula

C7H9BrN2O

Molecular Weight

217.06 g/mol

IUPAC Name

5-bromo-6-(methoxymethyl)pyridin-2-amine

InChI

InChI=1S/C7H9BrN2O/c1-11-4-6-5(8)2-3-7(9)10-6/h2-3H,4H2,1H3,(H2,9,10)

InChI Key

AWGRUSYUXBBQMH-UHFFFAOYSA-N

Canonical SMILES

COCC1=C(C=CC(=N1)N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-(methoxymethyl)pyridin-2-amine can be achieved through various synthetic routes. One common method involves the bromination of 6-(methoxymethyl)pyridin-2-amine using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an organic solvent such as dichloromethane or acetonitrile at a controlled temperature to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a scalable and cost-effective production method.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-(methoxymethyl)pyridin-2-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction Reactions: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) are employed.

Major Products Formed

    Substitution Reactions: Formation of substituted pyridine derivatives.

    Oxidation Reactions: Formation of aldehydes or carboxylic acids.

    Reduction Reactions: Formation of amines.

Scientific Research Applications

5-Bromo-6-(methoxymethyl)pyridin-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-6-(methoxymethyl)pyridin-2-amine involves its interaction with specific molecular targets. The bromine atom and methoxymethyl group play crucial roles in binding to target proteins or enzymes, leading to modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below highlights key structural and electronic differences between 5-Bromo-6-(methoxymethyl)pyridin-2-amine and its analogs:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
5-Bromo-6-methylpyridin-2-amine Br (C5), CH3 (C6), NH2 (C2) C6H7BrN2 188.05 Higher lipophilicity; used in cross-coupling reactions
5-Bromo-6-methoxypyridin-2-amine Br (C5), OCH3 (C6), NH2 (C2) C6H7BrN2O 203.04 Improved solubility in polar solvents; intermediate in drug synthesis
This compound Br (C5), CH2OCH3 (C6), NH2 (C2) C7H9BrN2O 217.07 Balanced lipophilicity and steric bulk; potential for tailored reactivity
5-Bromo-6-fluoropyridin-2-amine Br (C5), F (C6), NH2 (C2) C5H4BrFN2 191.00 Enhanced electronic effects for electrophilic substitution
3-Amino-2-bromo-6-methoxypyridine Br (C2), OCH3 (C6), NH2 (C3) C6H6BrN2O 203.03 Altered regiochemistry impacts binding in biological systems

Key Observations :

  • The methoxymethyl group in the target compound introduces a flexible ether chain, increasing steric bulk compared to methyl or methoxy groups while maintaining moderate lipophilicity. This contrasts with 5-Bromo-6-methylpyridin-2-amine, which has higher lipophilicity (Log P ~1.8 estimated) due to the nonpolar methyl group .
  • Compared to 5-Bromo-6-methoxypyridin-2-amine, the methoxymethyl group may enhance solubility in both aqueous and organic phases due to its ether oxygen’s polarity .
  • Halogen substitution (e.g., fluorine in 5-Bromo-6-fluoropyridin-2-amine) prioritizes electronic effects over steric, making it more reactive in Suzuki-Miyaura couplings .

Reactivity Comparison :

  • The methoxymethyl group’s ether linkage may stabilize intermediates in nucleophilic aromatic substitution (NAS) reactions compared to electron-withdrawing substituents like halogens .
  • Bromine at C5 facilitates cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), common in pharmaceutical intermediates .

Biological Activity

5-Bromo-6-(methoxymethyl)pyridin-2-amine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This compound's unique structure, characterized by a bromine atom and a methoxymethyl group, enhances its solubility and reactivity, making it a valuable candidate for drug development.

Chemical Structure

The molecular formula of this compound is C7H8BrN2O. The specific arrangement of the bromine and methoxymethyl groups at the 5 and 6 positions of the pyridine ring contributes to its biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. The compound's mechanism may involve disrupting cellular processes or binding to essential proteins within microbial cells, similar to other pyridine derivatives.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit cell proliferation in cancer cell lines, particularly those associated with breast cancer (MDA-MB-231) and other types of tumors. The compound's ability to induce apoptosis in cancer cells while sparing normal cells highlights its potential as a selective therapeutic agent .

The biological activity of this compound is believed to stem from its interaction with specific molecular targets, including enzymes and receptors involved in cellular signaling pathways. Studies suggest that it may modulate enzyme activity or protein function, influencing pathways critical for cell survival and proliferation.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
5-Bromo-6-methylpyridin-2-amineC7H8BrN2Lacks methoxymethyl group; simpler structure
5-Bromo-2-methylpyridin-3-amineC7H8BrN2Different substitution pattern on the pyridine
6-Amino-3-bromo-2-methylpyridineC7H8BrN3Contains an amino group instead of methoxymethyl

The presence of the methoxymethyl group in this compound enhances its solubility and reactivity compared to these similar compounds, potentially leading to more favorable interactions in biological systems.

Case Studies

  • Antitumor Efficacy : A study demonstrated that derivatives of pyridine compounds, including this compound, exhibited varying degrees of anti-tumor activity. The compound showed promising results in inhibiting tumor growth in vitro, suggesting further exploration in vivo could yield significant insights into its therapeutic potential .
  • Antimicrobial Testing : Another investigation focused on the antimicrobial effects of various pyridine derivatives, including the target compound. Results indicated that this compound effectively inhibited several pathogenic bacterial strains, supporting its application in developing new antibiotics.

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